Isothiocyanate de déhydroabiétyle

Vue d'ensemble

Description

Le composé 3'-azido-2',3'-didésoxyuridine, communément appelé CS-87, est un analogue de nucléoside. Il est structurellement similaire à la 3'-azido-3'-désoxythymidine (AZT), un médicament antirétroviral bien connu utilisé pour inhiber la réplication du virus de l'immunodéficience humaine (VIH). CS-87 a suscité l'attention pour ses applications thérapeutiques potentielles, en particulier dans le traitement du VIH et d'autres infections virales .

Applications De Recherche Scientifique

3’-azido-2’,3’-dideoxyuridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of other nucleoside analogues.

Biology: The compound is studied for its antiviral properties and its ability to inhibit viral replication.

Medicine: It is investigated for its potential use in antiretroviral therapy, particularly in the treatment of HIV.

Industry: The compound is used in the development of antiviral drugs and as a research tool in molecular biology

Mécanisme D'action

Target of Action

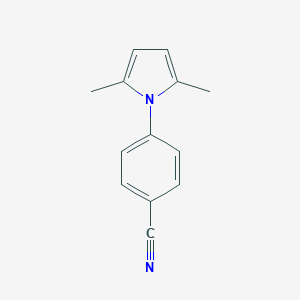

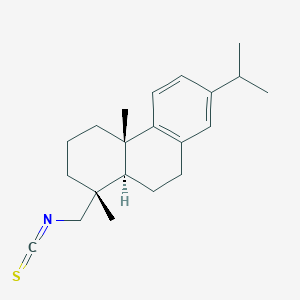

Dehydroabietyl isothiocyanate (ABITC) is a novel phytochemical derived from pine tree bark . Isothiocyanates (ITCs), including ABITC, govern many intracellular targets, including cytochrome P 450 (CYP) enzymes and proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

Mode of Action

ABITC interacts with its targets, leading to changes in cellular processes. For instance, it can regulate transcription factors and signaling pathways, affecting cell cycle progression and apoptosis . In prostate cancer cells, ABITC has been shown to downregulate mRNA and protein levels of full-length androgen receptor (AR) as well as its splice variants .

Biochemical Pathways

ABITC affects several biochemical pathways. It can inhibit CYP enzymes, induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulate cell cycle regulators, induce apoptosis, inhibit nuclear factor kappa B (NF-ĸB), inhibit macrophage migration inhibitory factor (MIF), inhibit microtubule polymerization, and inhibit metastasis .

Pharmacokinetics

Itcs are generally metabolized by the mercapturic acid pathway, which includes conjugation of itcs with glutathione (gsh) followed by enzymatic degradation and n-acetylation .

Result of Action

ABITC has demonstrated cytotoxic effects on endometrial cancer (EC) cell lines. It displays dose-dependent and selective cytotoxicity to EC cell lines, leading to apoptosis . In prostate cancer cells, ABITC treatment resulted in growth inhibition and apoptosis induction .

Action Environment

The action of ABITC can be influenced by environmental factors. For instance, the pH and presence of certain cofactors can affect the formation of ITCs . Additionally, the temperature can influence the antioxidant activity of ITCs .

Analyse Biochimique

Biochemical Properties

Dehydroabietyl isothiocyanate plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. One of the primary interactions involves cytochrome P450 enzymes, which are essential for the metabolism of various endogenous and exogenous compounds . Dehydroabietyl isothiocyanate has been shown to inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolic pathways of other compounds. Additionally, this compound interacts with proteins involved in antioxidant responses, such as glutathione S-transferase, enhancing the cellular defense mechanisms against oxidative stress .

Cellular Effects

Dehydroabietyl isothiocyanate exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, a programmed cell death mechanism, by generating reactive oxygen species (ROS) and activating pro-apoptotic signaling pathways . This compound also influences cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and survival . Furthermore, dehydroabietyl isothiocyanate affects gene expression by modulating the activity of transcription factors such as nuclear factor kappa B (NF-κB), leading to changes in the expression of genes involved in inflammation and cell survival .

Molecular Mechanism

The molecular mechanism of dehydroabietyl isothiocyanate involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and proteins, through its isothiocyanate group. One notable interaction is with the enzyme glutathione S-transferase, where dehydroabietyl isothiocyanate forms a covalent bond with the enzyme’s active site, leading to its inhibition . Additionally, dehydroabietyl isothiocyanate can modulate gene expression by interacting with transcription factors such as NF-κB, thereby influencing the transcription of target genes involved in cellular responses to stress and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dehydroabietyl isothiocyanate have been observed to change over time. This compound exhibits stability under controlled conditions, but its degradation can occur when exposed to light and heat . Long-term studies have shown that dehydroabietyl isothiocyanate can have sustained effects on cellular function, particularly in cancer cells, where prolonged exposure leads to increased apoptosis and inhibition of cell proliferation . In vitro studies have demonstrated that the compound’s effects are dose-dependent and time-dependent, with higher concentrations and longer exposure times resulting in more pronounced cellular responses .

Dosage Effects in Animal Models

The effects of dehydroabietyl isothiocyanate vary with different dosages in animal models. At lower doses, this compound has been shown to exert protective effects against oxidative stress and inflammation . At higher doses, dehydroabietyl isothiocyanate can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range elicits beneficial effects, while doses beyond this range result in adverse outcomes. These findings highlight the importance of optimizing dosage levels to achieve therapeutic benefits while minimizing toxicity .

Metabolic Pathways

Dehydroabietyl isothiocyanate is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 and glutathione S-transferase . The compound undergoes biotransformation via the mercapturic acid pathway, where it is conjugated with glutathione and subsequently metabolized to form mercapturic acid derivatives . This metabolic pathway plays a crucial role in the detoxification and elimination of dehydroabietyl isothiocyanate from the body, thereby influencing its overall bioavailability and pharmacokinetics .

Transport and Distribution

The transport and distribution of dehydroabietyl isothiocyanate within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes via ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux . Additionally, dehydroabietyl isothiocyanate can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions play a critical role in determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

Dehydroabietyl isothiocyanate exhibits distinct subcellular localization patterns, which are crucial for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular metabolism and stress responses . Additionally, dehydroabietyl isothiocyanate can be targeted to specific organelles, such as the mitochondria, where it exerts its effects on mitochondrial function and apoptosis . Post-translational modifications, such as phosphorylation, can also influence the subcellular localization of dehydroabietyl isothiocyanate, directing it to specific cellular compartments .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la 3'-azido-2',3'-didésoxyuridine implique généralement les étapes suivantes :

Matière de départ : La synthèse commence par l'uridine, un nucléoside naturel.

Désoxygénation : Les groupes hydroxyles 2' et 3' de l'uridine sont sélectivement désoxygénés pour former la 2',3'-didésoxyuridine.

Méthodes de production industrielle

La production industrielle de la 3'-azido-2',3'-didésoxyuridine suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique :

Synthèse en masse : De grandes quantités d'uridine sont traitées par des étapes de désoxygénation et d'azidation.

Analyse Des Réactions Chimiques

Types de réactions

La 3'-azido-2',3'-didésoxyuridine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le groupe azido en un groupe amino.

Substitution : Le groupe azido peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène (H₂O₂) et le permanganate de potassium (KMnO₄).

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou l'hydrogénation catalytique peuvent être utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme les amines ou les thiols.

Principaux produits formés

Oxydation : Dérivés oxydés de la 3'-azido-2',3'-didésoxyuridine.

Réduction : 3'-amino-2',3'-didésoxyuridine.

Substitution : Divers dérivés substitués selon le nucléophile utilisé.

Applications de la recherche scientifique

La 3'-azido-2',3'-didésoxyuridine a plusieurs applications de recherche scientifique :

Chimie : Elle est utilisée comme brique de base dans la synthèse d'autres analogues de nucléosides.

Biologie : Le composé est étudié pour ses propriétés antivirales et sa capacité à inhiber la réplication virale.

Médecine : Il est étudié pour son utilisation potentielle en thérapie antirétrovirale, en particulier dans le traitement du VIH.

Industrie : Le composé est utilisé dans le développement de médicaments antiviraux et comme outil de recherche en biologie moléculaire

Mécanisme d'action

La 3'-azido-2',3'-didésoxyuridine exerce ses effets en inhibant la réplication de l'ADN viral. Le composé est phosphorylé dans la cellule en sa forme triphosphate active, qui entre en compétition avec les nucléotides naturels pour son incorporation dans l'ADN viral. Une fois incorporé, il termine l'élongation de la chaîne d'ADN, inhibant efficacement la réplication virale. La principale cible moléculaire est l'enzyme transcriptase inverse virale .

Comparaison Avec Des Composés Similaires

La 3'-azido-2',3'-didésoxyuridine est similaire à d'autres analogues de nucléosides, tels que :

3'-azido-3'-désoxythymidine (AZT) : Les deux composés inhibent la réplication du VIH, mais l'AZT est plus largement utilisé et étudié.

2',3'-didésoxycytidine (ddC) : Un autre analogue de nucléoside ayant des propriétés antivirales.

2',3'-didésoxyinosine (ddI) : Mécanisme d'action similaire mais base nucléique différente.

Unicité

La 3'-azido-2',3'-didésoxyuridine est unique en raison de sa modification azido spécifique à la position 3', qui confère des propriétés chimiques et biologiques distinctes par rapport à d'autres analogues de nucléosides .

Propriétés

IUPAC Name |

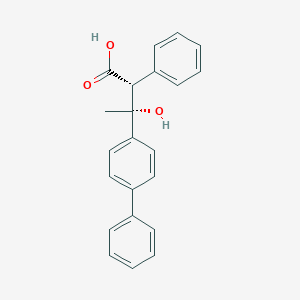

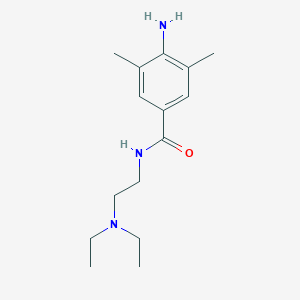

(1R,4aS,10aR)-1-(isothiocyanatomethyl)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NS/c1-15(2)16-6-8-18-17(12-16)7-9-19-20(3,13-22-14-23)10-5-11-21(18,19)4/h6,8,12,15,19H,5,7,9-11,13H2,1-4H3/t19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKTYQDWLPBOJTD-PCCBWWKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN=C=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CN=C=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60921666 | |

| Record name | 18-Isothiocyanatoabieta-8,11,13-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60921666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115269-93-7 | |

| Record name | 18-Isothiocyanatoabieta-8,11,13-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60921666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 115269-93-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol; oxalic acid](/img/structure/B37556.png)